ISRIB (trans-isomer)

説明

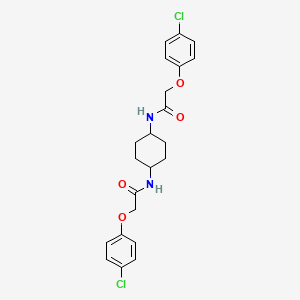

a nootropic agent; structure in first source

Structure

3D Structure

特性

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGMCDHQPXTGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045380 | |

| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597403-47-8 | |

| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Integrated Stress Response Inhibitor (ISRIB)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Integrated Stress Response (ISR) is a conserved cellular signaling network crucial for adaptation to various stressors. However, chronic activation of the ISR is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, traumatic brain injury, and age-related cognitive decline. ISRIB (Integrated Stress Response InhiBitor) is a potent and specific small-molecule inhibitor of the ISR. It acts downstream of the central event in the ISR—the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α)—by targeting the guanine (B1146940) nucleotide exchange factor eIF2B. By stabilizing eIF2B in its active, decameric state, ISRIB restores global protein synthesis, offering a promising therapeutic strategy for conditions driven by chronic ISR activation. This guide provides a comprehensive overview of ISRIB, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its function.

The Integrated Stress Response (ISR) and Mechanism of Action of ISRIB

The ISR is a convergent signaling pathway activated by a variety of cellular stressors, each detected by one of four specific eIF2α kinases:

-

PKR (Protein Kinase R): Activated by double-stranded RNA, typically during viral infection.

-

PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by unfolded proteins in the endoplasmic reticulum (ER stress).

-

GCN2 (General Control Nonderepressible 2): Activated by amino acid deprivation.

-

HRI (Heme-Regulated Inhibitor): Activated by heme deficiency or oxidative stress.

Upon activation, these kinases phosphorylate eIF2 on its alpha subunit (eIF2α). Phosphorylated eIF2 (p-eIF2α) acts as a competitive inhibitor of eIF2B, the guanine nucleotide exchange factor (GEF) responsible for exchanging GDP for GTP on eIF2.[1][2] This inhibition depletes the cell's pool of the active eIF2-GTP-Met-tRNAi ternary complex, leading to a global reduction in protein synthesis.[2] Paradoxically, this state allows for the preferential translation of a select few mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4), which orchestrates a transcriptional program to resolve the stress.[3][4]

ISRIB functions by directly targeting eIF2B. Cryo-electron microscopy has revealed that ISRIB acts as a "molecular staple," binding at the interface between two eIF2B subcomplexes.[5][6][7] This binding stabilizes the assembly of eIF2B into its active decameric form, enhancing its GEF activity even in the presence of inhibitory p-eIF2α.[5][6][8] Consequently, ISRIB restores global protein synthesis without preventing the initial stress-sensing phosphorylation of eIF2α.[9] However, ISRIB's efficacy is dependent on the level of p-eIF2α; it is effective at low-to-moderate levels of ISR activation but can be overridden by very high levels of stress.[10]

Pharmacological Properties

ISRIB was identified through a high-throughput screen for molecules that could prevent the upregulation of ATF4 in response to eIF2α phosphorylation. It is a potent molecule with excellent brain penetration and a half-life of approximately 8 hours in mice.[8][11] However, its low aqueous solubility presents a challenge for clinical development.[11]

| Parameter | Value | Cell Line / System | Reference |

| IC₅₀ | 5 nM | PERK signaling inhibition | [8][12] |

| EC₅₀ | 5 nM | uORFs-ATF4 reporter assay | [2] |

| EC₅₀ | 27–35 nM | eIF2B guanyl-nucleotide exchange | |

| Kd | ~10 nM | Binding to eIF2B | [13] |

| Half-life (mice) | ~8 hours | In vivo pharmacokinetics | [11] |

Table 1: Key Pharmacological Properties of ISRIB. This table summarizes the reported potency and pharmacokinetic parameters of ISRIB from various studies.

Preclinical Efficacy in Disease Models

ISRIB has demonstrated remarkable therapeutic potential in a wide range of preclinical models, particularly those related to neurological insults and cognitive decline.

Traumatic Brain Injury (TBI)

Chronic ISR activation is a key pathological feature following TBI.[14][15] Studies have shown that administering ISRIB, even weeks after the initial injury, can completely reverse cognitive deficits in mouse models of both focal contusion and diffuse concussive injury.[14][15][16] This restoration of function is long-lasting, persisting after treatment has ceased.[14][16] At a physiological level, ISRIB treatment restores hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory that is suppressed by TBI.[14][15][17]

| Animal Model | Injury Model | ISRIB Dose & Regimen | Key Cognitive & Physiological Outcomes | Reference(s) |

| Mouse | Controlled Cortical Impact (Focal) | 3 daily injections (i.p.) starting 4 weeks post-injury | Reversed spatial learning deficits in radial-arm water maze. Performance became indistinguishable from sham mice. | [16] |

| Mouse | Closed-Head Injury (Concussive) | 4 daily injections (i.p.) starting 2 weeks post-injury | Corrected working memory deficits in a modified Barnes maze. | [16] |

| Mouse | TBI (unspecified) | 50 nM (applied to brain slices) | Restored hippocampal Long-Term Potentiation (LTP) suppressed by TBI. | [15][17] |

| Zebrafish | Telencephalic Brain Injury | Not specified | Reduced behavioral deficits and rescued TBI-activated inflammatory pathways. | [18] |

Table 2: Summary of Preclinical Studies of ISRIB in Traumatic Brain Injury (TBI) Models.

Age-Related Cognitive Decline

The ISR becomes more active with age, contributing to cognitive decline.[3][19] In aged mice, a brief course of ISRIB treatment rapidly reversed age-related deficits in spatial and working memory.[3][19][20] These cognitive improvements were accompanied by a rejuvenation of neuronal and immune cell function in the hippocampus.[3][20] Specifically, ISRIB treatment restored dendritic spine density and neuronal excitability to levels seen in younger animals and reduced the expression of inflammatory markers.[3][21] The cognitive benefits were remarkably durable, lasting for weeks after the final dose.[3][21]

| Animal Model | ISRIB Dose & Regimen | Behavioral Test | Key Cognitive & Molecular Outcomes | Reference(s) |

| Aged Mice (~19 months) | 2.5 mg/kg (i.p.), daily for 3 days | Radial Arm Water Maze (RAWM) | Improved memory performance to levels comparable to young mice 1 week post-treatment. Reduced elevated ATF4 protein levels for at least 18 days post-treatment. | [3][22] |

| Aged Mice | 2.5 mg/kg (i.p.), daily for 3 days | Delayed-Matching-to-Place (DMP) | Ameliorated working/episodic memory deficits 18 days post-treatment. | [3] |

| Aged Mice | Single injection (i.p.) | Electrophysiology | Increased neuronal excitability in the hippocampus. | [21] |

| Aged Mice | 2.5 mg/kg (i.p.), daily for 3 days | Microscopy/qPCR | Increased dendritic spine density in the hippocampus. Reduced inflammatory gene expression. | [3] |

Table 3: Summary of Preclinical Studies of ISRIB in Aging and Cognitive Enhancement.

Neurodegenerative Diseases

Chronic ISR activation and subsequent translational repression are implicated in the pathology of several neurodegenerative diseases characterized by protein misfolding, such as Alzheimer's, Parkinson's, and prion diseases.[23]

-

Prion Disease: In mouse models of prion disease, ISRIB treatment restored global protein synthesis, prevented synaptic loss, and ameliorated neurodegeneration.

-

Alzheimer's Disease (AD): Results in AD models have been mixed. Some studies show ISRIB can provide neuroprotection against the effects of amyloid-beta (Aβ) on synaptic integrity and cognition.[1] However, other studies in tau and amyloid mouse models showed limited benefit and even potential negative effects, such as increased mortality at higher doses and an increase in phosphorylated tau.[11]

-

Amyotrophic Lateral Sclerosis (ALS): Anecdotal reports from patients with ALS suggest subjective benefits.[23] The ISR is considered a potential therapeutic target, particularly in specific genetic forms of the disease.[23]

Key Experimental Protocols

In Vivo TBI Model and Behavioral Testing

This workflow outlines a typical experiment to assess ISRIB's efficacy in reversing cognitive deficits after TBI in mice.

Methodology: Radial Arm Water Maze (RAWM)

-

Apparatus: A circular pool with multiple arms radiating from a central area, filled with opaque water. A hidden escape platform is located at the end of one arm.

-

Procedure: Mice are placed in the maze and must learn the location of the hidden platform over a series of trials and days. The starting arm is varied for each trial.

-

Data Collection: The number of errors (entries into incorrect arms) before locating the platform is recorded for each trial.

-

Analysis: The learning curve (errors per trial block) is compared between TBI-vehicle, TBI-ISRIB, and sham control groups. Successful treatment is indicated by a significant reduction in errors in the ISRIB-treated group compared to the vehicle group.[3][21]

In Vitro Stress Granule Formation Assay

Stress granules (SGs) are cytoplasmic aggregates of stalled translation preinitiation complexes that form when the ISR is activated.[2][8] ISRIB's ability to restore translation prevents SG formation.[2][24]

Methodology: Immunofluorescence for Stress Granules

-

Cell Culture: Plate cells (e.g., U2OS or HeLa) on glass coverslips to ~70% confluency.

-

Treatment: Pre-treat cells with ISRIB or vehicle control (DMSO) for 1 hour. Induce stress by adding an agent like sodium arsenite (activates HRI) or thapsigargin (B1683126) (induces ER stress, activates PERK).[24][25]

-

Fixation & Staining: Fix cells with 4% paraformaldehyde, permeabilize with a detergent like Triton X-100, and block non-specific binding.[25]

-

Antibody Incubation: Incubate with a primary antibody against a known SG marker (e.g., G3BP1). Follow with a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.[25]

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cells containing distinct, bright cytoplasmic foci (stress granules) across different treatment conditions. Effective ISRIB treatment will result in a significantly lower percentage of SG-positive cells in the stressed condition compared to the vehicle control.

Challenges and Future Directions

Despite its profound preclinical efficacy, ISRIB has not yet entered human clinical trials. The primary hurdles are its poor solubility and bioavailability, which make formulation for clinical use challenging.[11] Furthermore, while ISRIB appears safe in animal models, likely because it does not affect a strong, acute ISR needed for cellular protection, the consequences of long-term ISR inhibition in humans are unknown.[26]

Future efforts in this field are focused on:

-

Developing Analogs: Creating new molecules based on ISRIB's structure with improved pharmacokinetic properties suitable for clinical development.

-

Defining Therapeutic Windows: Further elucidating the specific diseases and stages of disease where ISR inhibition is most beneficial, particularly in complex conditions like Alzheimer's disease where its effects are not yet clear.[11]

-

Biomarker Identification: Identifying reliable biomarkers to monitor ISR activity in patients, which would be crucial for guiding dosing and assessing treatment efficacy in future clinical trials.

Conclusion

ISRIB is a powerful research tool and a landmark compound that has validated the therapeutic potential of targeting the Integrated Stress Response. By allosterically activating eIF2B, it effectively reverses the translational shutdown caused by chronic ISR activation. Its dramatic success in reversing cognitive deficits in preclinical models of traumatic brain injury and aging has opened a new and exciting avenue for drug development. While challenges related to its drug-like properties remain, the pioneering work on ISRIB provides a strong foundation and a clear mechanism of action for the development of next-generation ISR inhibitors for a host of debilitating neurological diseases.

References

- 1. The integrated stress response in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]

- 3. Small molecule cognitive enhancer reverses age-related memory decline in mice | eLife [elifesciences.org]

- 4. ISRIB Reverses Age-Related Mental Decline in Mouse Model | Vulcanchem [vulcanchem.com]

- 5. Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Detailed Structure Illuminates Brain-Enhancing Drug’s Action | HHMI [hhmi.org]

- 8. ISRIB - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Small molecule ISRIB suppresses the integrated stress response within a defined window of activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alzdiscovery.org [alzdiscovery.org]

- 12. trans-ISRIB | Cell Signaling Technology [cellsignal.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Inhibition of the integrated stress response reverses cognitive deficits after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Drug reverses memory failure caused by traumatic brain injury | University of California [universityofcalifornia.edu]

- 17. Inhibition of the integrated stress response reverses cognitive deficits after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neurotranscriptomic and behavioral effects of ISRIB, and its therapeutic effects in the traumatic brain injury model in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. prohealth.com [prohealth.com]

- 20. Drug Reverses Age-Related Mental Decline Within Days | UC San Francisco [ucsf.edu]

- 21. Rejuvenating Neuron Function and Cognition in Aged Mice [nad.com]

- 22. benchchem.com [benchchem.com]

- 23. padiracinnovation.org [padiracinnovation.org]

- 24. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. walterlab.ucsf.edu [walterlab.ucsf.edu]

ISRIB: A Technical Guide to Reversing eIF2α Phosphorylation and Restoring Translation

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed examination of the Integrated Stress Response Inhibitor (ISRIB), focusing on its molecular mechanism in counteracting the effects of eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation. It covers the signaling pathways, quantitative efficacy, and the experimental protocols used to validate its function.

Introduction: The Integrated Stress Response (ISR)

Cells respond to a variety of environmental and physiological stresses—such as viral infection, amino acid deprivation, endoplasmic reticulum (ER) stress, and heme deficiency—by activating a conserved signaling pathway known as the Integrated Stress Response (ISR).[1] A central event in the ISR is the phosphorylation of the alpha subunit of eIF2 on serine 51.[2]

This phosphorylation is carried out by one of four stress-sensing kinases:

-

PKR-like endoplasmic reticulum (ER) kinase (PERK): Activated by unfolded proteins in the ER.[3]

-

General control non-derepressible 2 (GCN2): Activated by amino acid starvation.[3]

-

Protein kinase RNA-activated (PKR): Activated by double-stranded RNA, a hallmark of viral infection.[3]

-

Heme-regulated eIF2α kinase (HRI): Activated by heme deficiency.[3]

Phosphorylated eIF2 (eIF2α-P) acts as a potent inhibitor of its guanine (B1146940) nucleotide exchange factor (GEF), eIF2B.[4][5] This inhibition severely reduces the pool of active eIF2-GTP-tRNAiMet ternary complexes required for initiating translation, leading to a global shutdown of protein synthesis.[6] This shutdown is a protective mechanism, allowing cells to conserve resources and manage the stress. However, chronic activation of the ISR is implicated in numerous pathologies, including neurodegenerative diseases.[7]

ISRIB (Integrated Stress Response Inhibitor) is a drug-like small molecule that bypasses the effects of eIF2α phosphorylation, restoring protein synthesis even in stressed cells.[3][4] It is the first-in-class molecule to act downstream of the convergent phosphorylation event, making it a powerful tool for research and a promising therapeutic candidate.[3]

Mechanism of Action: Allosteric Stabilization of eIF2B

ISRIB does not prevent the phosphorylation of eIF2α. Instead, it directly targets and modulates the activity of eIF2B, the enzyme inhibited by eIF2α-P.

eIF2B Structure and ISRIB Binding

eIF2B is a large, 5-subunit protein complex (α, β, γ, δ, ε) that assembles into a decamer (two copies of each subunit).[5] Structural studies, including cryo-electron microscopy, have revealed that ISRIB binds to a deep, symmetric cleft at the core of the eIF2B decamer.[5][8] This binding site is formed at the interface between the β and δ subunits of two separate eIF2B subcomplexes.[2]

Reversal of eIF2α-P Inhibition

The core mechanism of ISRIB is the stabilization of eIF2B in its active, decameric form.[9]

-

Promotion of Assembly: ISRIB acts as a "molecular staple," promoting the assembly of two eIF2B tetrameric subcomplexes (βγδε) into a stable octamer, which then forms the fully active decamer with the α2 dimer.[4][10]

-

Allosteric Antagonism: When eIF2α is phosphorylated, it binds to eIF2B in a manner that locks the complex in an inactive conformation.[8] ISRIB binding induces a conformational change in eIF2B that allosterically opposes the inhibitory binding of eIF2α-P.[2][9] Essentially, ISRIB and eIF2α-P have a mutually antagonistic binding relationship with eIF2B.[9]

-

Restoration of GEF Activity: By stabilizing the active conformation, ISRIB makes eIF2B resistant to inhibition by eIF2α-P, thereby restoring its ability to exchange GDP for GTP on eIF2 and resuming global protein synthesis.[4][10]

This mechanism allows ISRIB to comprehensively reverse the downstream effects of eIF2α phosphorylation, including the dissolution of stress granules—cytoplasmic aggregates of stalled messenger ribonucleoproteins (mRNPs) that form during the ISR.[3][11]

Signaling Pathway Diagrams

The following diagrams illustrate the ISR pathway and ISRIB's point of intervention.

Quantitative Data Summary

The efficacy of ISRIB has been quantified across various studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of ISRIB

| Parameter | Value | Context | Source |

|---|---|---|---|

| EC50 | 27–35 nM | Potency for enhancing eIF2B's nucleotide exchange activity. | [12] |

| GEF Activity | ~3-fold increase | Enhancement of eIF2B GEF activity in vitro. |[5] |

Table 2: Cellular and In Vivo Efficacy of ISRIB

| Parameter | Value | Context | Source |

|---|---|---|---|

| Protein Synthesis Restoration | ~70% of control levels | Global protein synthesis rates in prion-diseased mice treated with ISRIB. | [13] |

| Effective P-eIF2α Threshold | < 45-70% of max | ISRIB is effective at low-to-moderate levels of eIF2α phosphorylation. | [7] |

| Stress Granule Dissolution | < 5 minutes | Time for ISRIB to induce disassembly of pre-formed stress granules in cells. |[3] |

Note: Efficacy can be context-dependent. High levels of eIF2α phosphorylation (>70%) can overcome the effects of ISRIB.[7]

Key Experimental Protocols

The validation of ISRIB's mechanism relies on several core biochemical and cell biology techniques.

Western Blot for Phosphorylated eIF2α

This protocol is used to quantify the level of eIF2α phosphorylation relative to the total eIF2α protein pool.

Methodology:

-

Cell Lysis: Treat cells with ISRIB and/or a stress-inducing agent (e.g., thapsigargin, arsenite). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Rabbit anti-phospho-eIF2α (Ser51)

-

Mouse or Rabbit anti-total eIF2α

-

-

Washing: Wash the membrane 3x for 10 minutes each in TBST.

-

Secondary Antibody Incubation: Incubate for 1 hour at room temperature with HRP-conjugated anti-rabbit and/or anti-mouse secondary antibodies.

-

Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or film.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-eIF2α signal to the total eIF2α signal.

Polysome Profiling

This technique assesses the status of global translation by separating ribosomal subunits, monosomes (single ribosomes on mRNA), and polysomes (multiple ribosomes on mRNA) by sucrose (B13894) gradient centrifugation. An increase in the polysome-to-monosome (P/M) ratio indicates higher translation initiation rates.

Methodology:

-

Cell Treatment: Treat cells with ISRIB and/or a stressor. Prior to harvesting, add cycloheximide (B1669411) (100 µg/mL) for 5-10 minutes to arrest translating ribosomes on mRNA.

-

Cell Lysis: Harvest and lyse cells in a hypotonic buffer containing cycloheximide, RNase inhibitors, and protease inhibitors.

-

Sucrose Gradient Preparation: Prepare linear 10-50% sucrose gradients in a buffer compatible with ribosome stability.

-

Centrifugation: Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) in an ultracentrifuge for 2-3 hours at 4°C.

-

Fractionation: Puncture the bottom of the centrifuge tube and collect fractions while continuously monitoring UV absorbance at 254 nm. This generates a profile of absorbance versus gradient depth.

-

Analysis: The resulting profile will show peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and heavier polysomes. Calculate the area under the curve for the polysome and monosome peaks to determine the P/M ratio. ISRIB treatment in stressed cells is expected to shift the profile from monosomes towards polysomes.

Conclusion and Future Directions

ISRIB is a pivotal research tool that has fundamentally advanced our understanding of the Integrated Stress Response. Its unique mechanism of action—stabilizing the eIF2B complex to overcome the inhibitory effects of eIF2α phosphorylation—presents a novel therapeutic strategy.[4][10] By restoring protein synthesis, ISRIB has shown remarkable efficacy in preclinical models of cognitive impairment and neurodegeneration.[4][7]

Future research will likely focus on:

-

Optimizing Pharmacokinetics: Developing analogs with improved bioavailability and brain penetration.

-

Defining Therapeutic Windows: Further clarifying the precise conditions and disease states where blunting the ISR is beneficial versus potentially detrimental, given the ISR's protective roles.[7][14]

-

Clinical Translation: Moving ISRIB or related compounds into clinical trials for traumatic brain injury, age-related cognitive decline, and specific neurodegenerative disorders.

This guide provides a foundational technical overview for professionals engaged in the study and therapeutic targeting of the ISR. The provided data and protocols serve as a starting point for rigorous scientific inquiry into this critical cellular pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. biorxiv.org [biorxiv.org]

- 3. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of the nucleotide exchange factor eIF2B reveals mechanism of memory-enhancing molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eIF2B and the Integrated Stress Response: a structural and mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Mechanism of a memory-enhancing inhibitor of the integrated stress response [escholarship.org]

- 9. ISRIB Blunts the Integrated Stress Response by Allosterically Antagonising the Inhibitory Effect of Phosphorylated eIF2 on eIF2B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

The Molecular Target of ISRIB (trans-isomer): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a range of pathological and physiological conditions. Chronic ISR activation is implicated in a variety of diseases, including neurodegenerative disorders, traumatic brain injury, and some cancers. A key mediator of the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), which in turn inhibits its dedicated guanine (B1146940) nucleotide exchange factor (GEF), eIF2B. This inhibition attenuates global protein synthesis. The small molecule ISRIB (Integrated Stress Response Inhibitor), specifically its trans-isomer, has emerged as a powerful research tool and potential therapeutic agent by virtue of its ability to potently and selectively antagonize the ISR. This technical guide provides a comprehensive overview of the molecular target of trans-ISRIB, its mechanism of action, supported by quantitative data, detailed experimental protocols for key validation assays, and visual representations of the associated signaling pathways and experimental workflows.

The Molecular Target: Eukaryotic Initiation Factor 2B (eIF2B)

The direct molecular target of the trans-isomer of ISRIB is the guanine nucleotide exchange factor (GEF) eIF2B .[1][2] eIF2B is a large, 10-subunit protein complex responsible for catalyzing the exchange of GDP for GTP on the eIF2 complex, a critical step for the initiation of mRNA translation.[3] By targeting eIF2B, ISRIB acts downstream of the various stress-sensing kinases that converge on eIF2α phosphorylation, making it a unique and powerful inhibitor of the ISR.[4][5]

Mechanism of Action

ISRIB functions as a molecular "staple" or "glue," stabilizing the decameric (10-subunit) assembly of eIF2B.[6] The eIF2B holoenzyme is composed of two copies of five different subunits (α, β, γ, δ, and ε). ISRIB binds to a symmetrical pocket at the interface of the two β and δ subunits.[7][8] This binding event promotes the dimerization of two eIF2B tetrameric subcomplexes (βγδε) into a more stable and active octameric form, which then readily incorporates the α subunits to form the fully active decamer.[6]

Crucially, this stabilization of the active eIF2B decamer counteracts the inhibitory effect of phosphorylated eIF2α (p-eIF2α).[9] During cellular stress, p-eIF2α binds tightly to eIF2B, sequestering it in an inactive state. By promoting the assembly and stability of the active eIF2B complex, ISRIB effectively increases the cellular pool of active eIF2B, thereby overcoming the inhibitory action of p-eIF2α and restoring protein synthesis.[2]

Quantitative Pharmacological Data

The trans-isomer of ISRIB is significantly more potent than the cis-isomer, highlighting the stereospecificity of its interaction with eIF2B.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ATF4-luciferase reporter) | 5 nM | HEK293T | [5][9] |

| EC50 (reversal of ISR) | 1.4 nM | K562 | [10] |

| EC50 (eIF2B stimulation) | 0.8 - 1.2 nM | In vitro GEF assay |

Signaling Pathways

The Integrated Stress Response (ISR) Pathway

Cellular stresses such as viral infection, amino acid deprivation, ER stress, and heme deficiency activate one of four known eIF2α kinases (PKR, GCN2, PERK, and HRI). These kinases phosphorylate eIF2α at Serine 51, leading to the inhibition of eIF2B and a subsequent reduction in global protein synthesis, while paradoxically promoting the translation of certain stress-responsive mRNAs, such as ATF4.

Caption: The Integrated Stress Response (ISR) signaling pathway.

ISRIB's Mechanism of Action on eIF2B

ISRIB directly binds to and stabilizes the decameric eIF2B complex, enhancing its GEF activity. This action counteracts the inhibitory effect of p-eIF2α, thereby restoring the formation of the ternary complex and rescuing global protein synthesis.

Caption: Mechanism of ISRIB action on eIF2B.

Experimental Protocols

eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of eIF2B to catalyze the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GDP on the eIF2 complex. The decrease in fluorescence upon release of the labeled GDP is monitored over time.

Materials:

-

Purified recombinant human eIF2 and eIF2B complexes.

-

BODIPY-FL-GDP (Thermo Fisher Scientific).

-

Unlabeled GDP.

-

Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 1 mM DTT, 5 mM MgCl2.

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Loading of eIF2 with BODIPY-FL-GDP: Incubate purified eIF2 with a 2-fold molar excess of BODIPY-FL-GDP in assay buffer for 10 minutes at room temperature to allow for nucleotide loading.

-

Initiation of the Exchange Reaction: In the microplate, combine the eIF2-BODIPY-FL-GDP complex with purified eIF2B in the presence or absence of trans-ISRIB.

-

Measurement: Initiate the reaction by adding a high concentration of unlabeled GDP (e.g., 1 mM). Immediately begin monitoring the decrease in fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) over time at regular intervals.

-

Data Analysis: Plot the fluorescence intensity against time. The rate of GDP exchange is determined from the initial linear phase of the reaction curve.

Caption: Workflow for the eIF2B GEF Activity Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a small molecule to its target protein in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.

Materials:

-

Cultured cells (e.g., HEK293T).

-

trans-ISRIB.

-

DMSO (vehicle control).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease inhibitors.

-

Equipment for SDS-PAGE and Western blotting.

-

Primary antibody against an eIF2B subunit (e.g., eIF2Bβ or eIF2Bδ).

-

Secondary antibody.

-

Thermal cycler.

Procedure:

-

Cell Treatment: Treat cultured cells with trans-ISRIB or DMSO for a specified time (e.g., 1 hour).

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.

-

Western Blotting: Collect the supernatants containing the soluble protein fraction. Analyze the levels of the target eIF2B subunit in the soluble fraction by SDS-PAGE and Western blotting.

-

Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the ISRIB-treated samples compared to the control indicates target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Cryo-Electron Microscopy (Cryo-EM) of the eIF2B-ISRIB Complex

Cryo-EM has been instrumental in elucidating the high-resolution structure of the eIF2B-ISRIB complex, revealing the precise binding site and the conformational changes induced by ISRIB.

General Protocol Outline:

-

Sample Preparation: Purify the human eIF2B decameric complex. Incubate the purified eIF2B with an excess of trans-ISRIB.

-

Grid Preparation: Apply the eIF2B-ISRIB complex solution to a cryo-EM grid and plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Use specialized software to perform motion correction, contrast transfer function (CTF) estimation, particle picking, 2D classification, 3D classification, and 3D reconstruction to generate a high-resolution 3D map of the complex.

-

Model Building and Refinement: Build an atomic model of the eIF2B-ISRIB complex into the cryo-EM density map and refine it to high accuracy.

Conclusion

The trans-isomer of ISRIB is a highly potent and specific modulator of the Integrated Stress Response. Its direct molecular target is the guanine nucleotide exchange factor eIF2B. By binding to a key regulatory interface and stabilizing the active decameric form of eIF2B, ISRIB effectively counteracts the inhibitory effects of eIF2α phosphorylation, thereby restoring global protein synthesis. The detailed understanding of its mechanism of action, supported by robust quantitative data and structural insights, provides a solid foundation for its continued use as a valuable research tool and for the development of novel therapeutics targeting the ISR in a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ISRIB Blunts the Integrated Stress Response by Allosterically Antagonising the Inhibitory Effect of Phosphorylated eIF2 on eIF2B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eIF2B promotes eIF5 dissociation from eIF2•GDP to facilitate guanine nucleotide exchange for translation initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]

- 5. trans-ISRIB | PERK | Tocris Bioscience [tocris.com]

- 6. Structure of the nucleotide exchange factor eIF2B reveals mechanism of memory-enhancing molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of ISRIB reveals a regulatory site in the nucleotide exchange factor, eIF2B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. walterlab.ucsf.edu [walterlab.ucsf.edu]

The Impact of ISRIB on the PERK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Integrated Stress Response (ISR) is a critical cellular signaling network activated by a variety of stressors, culminating in the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This event, primarily mediated by the kinase PERK (PKR-like endoplasmic reticulum kinase) under conditions of endoplasmic reticulum (ER) stress, leads to a global attenuation of protein synthesis. ISRIB (Integrated Stress Response Inhibitor) is a potent small molecule that has garnered significant attention for its ability to counteract the consequences of eIF2α phosphorylation. This technical guide provides an in-depth analysis of the mechanism by which ISRIB affects the PERK pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades and workflows.

Introduction to the PERK Pathway and the Integrated Stress Response

The PERK pathway is a central arm of the Unfolded Protein Response (UPR), a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER. Under ER stress, PERK dimerizes and autophosphorylates, leading to its activation. The primary substrate of activated PERK is eIF2α. Phosphorylation of eIF2α at Serine 51 converts eIF2 from a substrate to an inhibitor of its guanine (B1146940) nucleotide exchange factor (GEF), eIF2B. This inhibition of eIF2B activity reduces the availability of the eIF2-GTP-tRNAiMet ternary complex, which is essential for initiating translation, thereby causing a global shutdown of protein synthesis. This serves to reduce the protein load on the ER. Paradoxically, the phosphorylation of eIF2α also leads to the preferential translation of a subset of mRNAs, most notably Activating Transcription Factor 4 (ATF4)[1][2][3]. ATF4, in turn, upregulates the expression of genes involved in stress mitigation, amino acid metabolism, and, under prolonged stress, apoptosis, including the transcription factor CHOP (C/EBP homologous protein)[1][3][4][5][6][7].

ISRIB: Mechanism of Action Downstream of PERK

ISRIB does not directly inhibit PERK kinase activity or prevent the phosphorylation of eIF2α.[8] Instead, it acts on the downstream effector of this phosphorylation event, the guanine nucleotide exchange factor eIF2B.[8][9][10][11]

The core mechanism of ISRIB action involves its binding to a symmetric pocket at the interface of the β and δ subunits of the eIF2B decamer.[11][12][13] This binding acts as a 'molecular staple', stabilizing the decameric assembly of eIF2B.[12][13][14] The stabilized, active conformation of eIF2B becomes resistant to the inhibitory effects of phosphorylated eIF2α.[8][15] By maintaining eIF2B in an active state, ISRIB restores the regeneration of the eIF2-GTP-tRNAiMet ternary complex, thereby rescuing global protein synthesis even in the presence of high levels of phosphorylated eIF2α.[1][16][17]

Interestingly, in some neuronal cell types, ISRIB has been shown to restore general translation while still permitting the preferential translation of ATF4, suggesting a nuanced, cell-type-specific effect on the ISR.[2]

Quantitative Data Summary

The potency and efficacy of ISRIB have been quantified in various assays. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Activity of ISRIB

| Parameter | Value | Assay System | Reference |

| IC50 | 5 nM | Reversing effects of eIF2α phosphorylation | [17] |

| EC50 | 5 nM | ATF4-luciferase reporter in HEK293T cells | [16] |

| EC50 | 27-35 nM | Enhancing eIF2B guanyl-nucleotide exchange activity | [9] |

Table 2: Effective Concentrations of ISRIB in Cell-Based Assays

| Concentration | Cell Type | Assay | Effect | Reference |

| 2 nM | U2OS | Stress Granule Formation | Significant reduction | [16] |

| 200 nM | HEK293T, U2OS | Ribosome Profiling, Stress Granule Disassembly | Reversal of translational repression, disassembly of pre-formed stress granules | [1][16] |

| 200 nM | HT22, BV2 | Cell Viability, Neuroinflammation | No effect on viability, mitigation of LPS-induced inflammation | [18] |

| 500 nM | Primary Cortical Neurons, HEK293 | UPR Modulation | Modulation of PERK and IRE1 signaling | [2] |

| 2 µM | HeLa, A549 | Western Blot, qPCR | Attenuation of BFA and CsA-induced ATF4, CHOP, and TRB3 | [19] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of ISRIB on the PERK pathway.

Cell Culture and Treatment

-

Cell Lines: HEK293T, U2OS, HeLa, or other relevant cell lines are commonly used.

-

Culture Conditions: Maintain cells at 37°C in a 5% CO2 incubator in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin.[1]

-

ER Stress Induction: To activate the PERK pathway, treat cells with an ER stress-inducing agent. Common choices include:

-

Thapsigargin (B1683126) (Tg): 100 nM - 1 µM for 1-6 hours.[2][20]

-

Tunicamycin (Tm): 1-5 µg/mL for 1-6 hours.[1]

-

-

ISRIB Treatment: Prepare a stock solution of ISRIB in DMSO. Dilute to the final desired concentration (e.g., 200 nM) in cell culture medium. ISRIB can be added simultaneously with the ER stressor or as a pre-treatment.[1][18]

Western Blotting for Phosphorylated eIF2α and Downstream Targets

This protocol is adapted from standard western blotting procedures with specific considerations for phosphorylated proteins.[21][22][23]

-

Cell Lysis:

-

Wash treated cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[21]

-

-

Protein Quantification: Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[21]

-

SDS-PAGE and Transfer:

-

Load samples onto a 10-12% polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, anti-CHOP) overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative PCR (qPCR) for ATF4 and CHOP mRNA

-

RNA Extraction:

-

Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA, forward and reverse primers for the target genes (ATF4, CHOP) and a reference gene (e.g., β-actin, GAPDH), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative expression of target genes using the ΔΔCt method.[19]

-

ATF4 Luciferase Reporter Assay

This assay measures the translational upregulation of ATF4 in response to ISR activation and its inhibition by ISRIB.[16][17][24][25][26]

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of the ATF4 5' UTR. Co-transfect with a Renilla luciferase plasmid for normalization.

-

-

Treatment:

-

After 24 hours, treat the cells with an ER stressor (e.g., thapsigargin) in the presence or absence of varying concentrations of ISRIB.

-

-

Lysis and Luminescence Measurement:

-

After the desired incubation period (e.g., 6 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Immunofluorescence for Stress Granule Disassembly

-

Cell Seeding and Treatment:

-

Seed U2OS cells on coverslips.

-

Induce stress granule formation by treating with an ER stressor (e.g., 200 nM thapsigargin for 40 minutes).

-

Add ISRIB (e.g., 200 nM) and incubate for a short period (e.g., 10-30 minutes) to observe disassembly.[16]

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100 in PBS.

-

-

Immunostaining:

-

Block with a suitable blocking buffer.

-

Incubate with a primary antibody against a stress granule marker (e.g., G3BP1).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Imaging:

-

Mount coverslips and visualize stress granules using a fluorescence microscope.

-

Conclusion

ISRIB represents a unique pharmacological tool that specifically targets the downstream consequences of PERK-mediated eIF2α phosphorylation. By stabilizing the active conformation of eIF2B, ISRIB effectively uncouples ER stress sensing from the global shutdown of protein synthesis. This mechanism of action provides a powerful means to study the intricate regulation of the Integrated Stress Response and holds therapeutic potential for a range of diseases characterized by chronic ER stress and ISR activation. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to investigate the multifaceted effects of ISRIB on the PERK pathway and cellular homeostasis.

References

- 1. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]

- 2. Fine tuning of the unfolded protein response by ISRIB improves neuronal survival in a model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of PERK-ATF4-CHOP pathway as a novel therapeutic approach for efficient elimination of HTLV-1–infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Activation of PERK/eIF2α/ATF4/CHOP branch of endoplasmic reticulum stress response and cooperation between HIF-1α and ATF4 promotes Daprodustat-induced vascular calcification [frontiersin.org]

- 6. benthamscience.com [benthamscience.com]

- 7. Frontiers | Endoplasmic Reticulum Stress PERK-ATF4-CHOP Pathway Is Associated with Hypothalamic Neuronal Injury in Different Durations of Stress in Rats [frontiersin.org]

- 8. ISRIB Blunts the Integrated Stress Response by Allosterically Antagonising the Inhibitory Effect of Phosphorylated eIF2 on eIF2B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. walterlab.ucsf.edu [walterlab.ucsf.edu]

- 11. Binding of ISRIB reveals a regulatory site in the nucleotide exchange factor, eIF2B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure of the nucleotide exchange factor eIF2B reveals mechanism of memory-enhancing molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. ISRIB facilitates post-spinal cord injury recovery through attenuation of neuronal apoptosis and modulation of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Targeting integrated stress response with ISRIB combined with imatinib treatment attenuates RAS/RAF/MAPK and STAT5 signaling and eradicates chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. walterlab.ucsf.edu [walterlab.ucsf.edu]

- 25. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of ATF4 Production by ISRIB (trans-isomer)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Integrated Stress Response (ISR) is a fundamental eukaryotic signaling network that orchestrates cellular adaptation to a wide array of environmental and physiological stressors. A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis. Paradoxically, this state of translational repression triggers the specific, enhanced translation of Activating Transcription Factor 4 (ATF4), a master regulator of stress-responsive gene expression.[1][2] The small molecule ISRIB (Integrated Stress Response Inhibitor) has emerged as a powerful chemical probe and potential therapeutic agent that potently reverses the downstream consequences of eIF2α phosphorylation. By directly targeting the guanine (B1146940) nucleotide exchange factor (GEF) eIF2B, ISRIB restores general protein synthesis and, critically, ablates the stress-induced production of ATF4.[3][4] This guide provides a detailed technical overview of the molecular mechanisms underpinning ISRIB's effect on ATF4 production, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Integrated Stress Response and ATF4 Translational Control

Diverse stress signals, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and heme deficiency, are detected by one of four dedicated eIF2α kinases: PERK, GCN2, PKR, and HRI, respectively.[5] These kinases converge on a single substrate, eIF2α, phosphorylating it at serine 51.[1]

Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of its specific GEF, eIF2B.[4] This inhibition severely curtails the recycling of inactive eIF2•GDP to its active eIF2•GTP state. The resulting depletion of the eIF2-GTP-Met-tRNAi ternary complex (TC) is the direct cause of global translation initiation arrest.[6]

However, the ATF4 mRNA transcript contains unique regulatory elements in its 5'-untranslated region (5'-UTR) that subvert this repression. Specifically, it contains two short upstream open reading frames (uORFs).[7]

-

Under Non-Stressed Conditions: Ternary complex levels are high. Ribosomes translate the first, short uORF (uORF1) and, due to the abundance of TC, rapidly reacquire a new TC and reinitiate translation at the second, inhibitory uORF (uORF2). Translation of uORF2, which overlaps the main ATF4 coding sequence (CDS), prevents ribosomes from reaching and translating the ATF4 protein.[6][7]

-

Under Stressed Conditions: Ternary complex levels are low. After translating uORF1, the ribosome resumes scanning downstream. The low concentration of TC makes reinitiation inefficient, allowing the ribosome to bypass the inhibitory uORF2 start codon. It continues scanning until it reaches the authentic ATF4 start codon, where it can then reinitiate translation, leading to robust ATF4 protein synthesis.[6][7]

Caption: uORF-mediated translational control of ATF4 mRNA.

ISRIB: A Potent Modulator of eIF2B Activity

ISRIB is a symmetric bis-O-aryl-glycolamide that acts as a potent ISR inhibitor with an EC₅₀ of 5 nM in cell-based ATF4 reporter assays.[3] Unlike kinase inhibitors that target a specific upstream stress sensor, ISRIB acts downstream of the point of convergence, eIF2α phosphorylation.[8]

Cryo-electron microscopy studies have revealed that ISRIB binds to a symmetric pocket in the center of the decameric eIF2B complex, bridging its two identical halves.[9] This binding enhances eIF2B's stability and promotes a conformation that is more active in its GEF function.[4][9] Crucially, ISRIB-bound eIF2B can effectively catalyze nucleotide exchange on eIF2 even when eIF2α is phosphorylated.[10] By restoring the pool of active ternary complex, ISRIB reverses both the global translational repression and the preferential translation of ATF4 that are hallmarks of the ISR.[3][8]

Caption: The Integrated Stress Response pathway and ISRIB's point of intervention.

Quantitative Analysis of ISRIB's Effect on ATF4 Production

The inhibitory effect of ISRIB on ATF4 production has been quantified using multiple orthogonal approaches. ISRIB potently blocks ATF4 induction across various cell types and stress stimuli.

Table 1: In Vitro and Cell-Based Potency of ISRIB

| Assay Type | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| ATF4-uORF Luciferase Reporter | HEK293T | EC₅₀ | 5 nM | [3] |

| Stress Granule Formation | U2OS | Significant Inhibition | 2 nM |[3] |

Table 2: Effect of ISRIB on Stress-Induced ATF4 Protein and mRNA Levels

| Cell Line | Stressor | ISRIB Conc. | Effect on ATF4 Protein | Effect on ATF4 mRNA | Reference |

|---|---|---|---|---|---|

| HEK293T | Tunicamycin (ER Stress) | 200 nM | Complete block of induction | No significant change | [8][11] |

| HEK293T | Amino Acid Starvation | 200 nM | Partial to complete block | Not reported | [12] |

| LNT-229 (Glioblastoma) | Tunicamycin (ER Stress) | 200 nM | Decreased induction | Not reported | [13] |

| HeLa | Cyclosporin A (ER Stress) | 2 µM | Attenuated induction | Not reported | [14] |

| HeLa | Mitochondrial Stressors | 500 nM | Reduced induction | Reduced induction | [15] |

| C2C12 (Myoblasts) | Maduramicin | 100 nM | Attenuated induction | Not reported |[16] |

Table 3: Genome-Wide Translational Effects of ISRIB during ER Stress (Ribosome Profiling) Data from HEK293T cells treated with Tunicamycin (Tm) for 1 hour. Values represent the approximate fold change in translational efficiency (TE).

| Gene | Function | Fold Change in TE (Tm vs. Control) | Fold Change in TE (Tm + ISRIB vs. Control) | Reference |

|---|---|---|---|---|

| ATF4 | Master ISR Transcription Factor | ~8-fold increase | ~1-fold (baseline) | [3][8] |

| ATF5 | Transcription Factor | ~6-fold increase | ~1-fold (baseline) | [3] |

| DDIT3 (CHOP) | Pro-apoptotic Transcription Factor | ~7-fold increase | ~1-fold (baseline) | [3][8] |

| PPP1R15A (GADD34) | eIF2α Phosphatase Subunit | ~4-fold increase | ~1-fold (baseline) | [3][8] |

| Actin (ACTB) | Global Translation Reference | ~1.5-fold decrease | ~1-fold (baseline) |[3][8] |

It is important to note that ISRIB's efficacy is dependent on the stoichiometry of p-eIF2α to eIF2B. Studies have shown that while ISRIB is highly effective at low-to-moderate levels of stress, its ability to rescue translation and block ATF4 production diminishes significantly when p-eIF2α levels exceed a critical threshold (e.g., >70% of total eIF2α).[4][17]

Key Experimental Protocols

Verifying the effect of ISRIB on ATF4 production requires specific and quantitative assays. The following are detailed protocols for core methodologies.

Protocol 1: ATF4-uORF Luciferase Reporter Assay

This assay provides a sensitive and quantitative readout of ATF4 translational regulation.

-

Plasmid Construction:

-

Subclone the 5'-UTR of the ATF4 mRNA, including uORF1 and uORF2, into a luciferase reporter vector (e.g., pGL3). The fusion should be in-frame with the Firefly luciferase start codon.[18][19]

-

A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) should be used for normalization of transfection efficiency.

-

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T) in 96-well plates to reach 70-80% confluency on the day of transfection.

-

Co-transfect the ATF4-Firefly luciferase reporter and the Renilla luciferase control plasmid using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

-

-

Treatment and Lysis:

-

Approximately 24 hours post-transfection, replace the medium.

-

Pre-treat cells with a dose-response of ISRIB (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 30-60 minutes.

-

Add the desired stress-inducing agent (e.g., 2 µg/mL Tunicamycin, 100 nM Thapsigargin, or induce amino acid starvation) to the media.

-

Incubate for the desired time (typically 6-8 hours for ER stressors).[12]

-

Wash cells with PBS and lyse using a passive lysis buffer.

-

-

Luminescence Measurement:

-

Measure Firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system on a plate-based luminometer.

-

Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.

-

Express results as fold induction over the unstressed, vehicle-treated control.

-

Protocol 2: Western Blot Analysis of ISR Markers

This protocol directly measures the abundance of ATF4 protein and the phosphorylation status of eIF2α.

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to ~90% confluency.

-

Treat cells with ISRIB (or vehicle) and the desired stressor as described in Protocol 5.1.

-

-

Lysis and Protein Quantification:

-

Place plates on ice, wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

-

Rabbit anti-ATF4

-

Rabbit anti-phospho-eIF2α (Ser51)

-

Mouse anti-total eIF2α

-

Mouse anti-β-Actin or anti-GAPDH (as a loading control)

-

-

Wash the membrane 3x for 10 minutes in TBST.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes in TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film. Quantify band intensity using software like ImageJ.

-

Protocol 3: Polysome Profiling

This technique assesses the global translation state and the distribution of specific mRNAs across ribosome-containing fractions.

-

Cell Treatment and Harvest:

-

Treat cells in 15 cm dishes as previously described.

-

Prior to harvesting, add cycloheximide (B1669411) (100 µg/mL) to the media and incubate for 10 minutes at 37°C to arrest translating ribosomes on the mRNA.

-

Place dishes on ice, wash with ice-cold PBS containing cycloheximide.

-

Lyse cells in a hypotonic lysis buffer containing cycloheximide, RNase inhibitors, and detergents.

-

-

Sucrose (B13894) Gradient Ultracentrifugation:

-

Prepare linear 15-50% sucrose gradients in ultracentrifuge tubes.

-

Carefully layer the clarified cell lysate onto the top of the gradient.

-

Centrifuge at high speed (e.g., 39,000 rpm) for 2-3 hours at 4°C in a swinging-bucket rotor.

-

-

Fractionation and Analysis:

-

Fractionate the gradient from top to bottom using a gradient fractionator system, continuously monitoring absorbance at 260 nm to generate a polysome profile. The profile will show peaks corresponding to the 40S and 60S subunits, the 80S monosome, and polysomes.

-

Collect fractions corresponding to non-translating mRNPs, monosomes, and polysomes.

-

-

RNA Extraction and RT-qPCR:

-

Extract total RNA from each collected fraction.

-

Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for ATF4 mRNA and a control mRNA (e.g., ACTB).

-

The distribution of ATF4 mRNA across the gradient indicates its translational status. Under stress, ATF4 mRNA shifts into the polysome fractions, and this shift is reversed by ISRIB treatment.[20]

-

Caption: Experimental workflow for polysome profiling analysis.

Conclusion and Future Directions

ISRIB (trans-isomer) is a highly specific and potent inhibitor of the Integrated Stress Response that functions by enhancing the activity of the translation initiation factor eIF2B. Its mechanism directly counteracts the effects of stress-induced eIF2α phosphorylation, leading to a robust and quantifiable inhibition of ATF4 protein production. The experimental protocols outlined herein provide a framework for investigating this interaction and its downstream consequences.

The ability of ISRIB to uncouple eIF2α phosphorylation from its downstream translational effects makes it an invaluable tool for dissecting the complexities of the ISR. For drug development professionals, ISRIB's mode of action presents a promising therapeutic strategy for a range of pathologies characterized by chronic ISR activation and elevated ATF4 levels, including neurodegenerative diseases, certain cancers, and fibrotic disorders.[10][13][21] Future research will likely focus on refining the therapeutic window of ISR modulation and developing next-generation compounds with improved pharmacological properties.

References

- 1. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]

- 2. The eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]

- 4. pnas.org [pnas.org]

- 5. A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Translation termination efficiency modulates ATF4 response by regulating ATF4 mRNA translation at 5′ short ORFs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. walterlab.ucsf.edu [walterlab.ucsf.edu]

- 10. Resetting proteostasis with ISRIB promotes epithelial differentiation to attenuate pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peer review in The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]

- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 13. Activating transcription factor 4 mediates adaptation of human glioblastoma cells to hypoxia and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Multi-omics analysis identifies ATF4 as a key regulator of the mitochondrial stress response in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Small molecule ISRIB suppresses the integrated stress response within a defined window of activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transcriptional Repression of ATF4 Gene by CCAAT/Enhancer-binding Protein β (C/EBPβ) Differentially Regulates Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reinitiation involving upstream ORFs regulates ATF4 mRNA translation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of Translational Control in the Integrated Stress Response by Polysome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Role of Activating Transcription Factor 4 in Murine Choroidal Neovascularization Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Cellular Pathways Modulated by ISRIB Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a range of pathological and physiological stressors. Chronic activation of the ISR is implicated in a growing number of diseases, including neurodegenerative disorders, traumatic brain injury, and some cancers. A key molecular event in the ISR is the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global reduction in protein synthesis. ISRIB (Integrated Stress Response Inhibitor) is a potent small-molecule inhibitor of the ISR that acts downstream of eIF2α phosphorylation. By binding to and activating the guanine (B1146940) nucleotide exchange factor (GEF) eIF2B, ISRIB restores protein synthesis, even in the face of cellular stress. This guide provides a comprehensive overview of the cellular pathways modulated by ISRIB treatment, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the core signaling cascades and experimental workflows.

The Integrated Stress Response (ISR) and ISRIB's Mechanism of Action

The ISR is a convergent signaling pathway initiated by at least four known stress-sensing kinases: PERK (PKR-like endoplasmic reticulum kinase), GCN2 (general control nonderepressible 2), PKR (protein kinase R), and HRI (heme-regulated inhibitor).[1][2] These kinases respond to distinct cellular stresses, such as endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and heme deficiency, respectively.[2][3] Upon activation, they all phosphorylate eIF2α at serine 51.[4]

Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of eIF2B, the GEF responsible for exchanging GDP for GTP on the eIF2 complex.[4][5] This inhibition reduces the availability of the eIF2-GTP-tRNAiMet ternary complex, which is essential for initiating translation, thereby leading to a global attenuation of protein synthesis.[3][6] This shutdown conserves resources and allows the cell to mount a focused transcriptional response to the stress, which paradoxically involves the preferential translation of a few mRNAs, most notably that of the transcription factor ATF4.[7]

ISRIB acts as a "molecular staple" by binding to a pocket at the interface of the β and δ subunits of eIF2B.[8][9] This binding stabilizes the active decameric form of the eIF2B complex, enhancing its GEF activity.[9][10] By promoting the assembly of eIF2B into its active state, ISRIB effectively bypasses the inhibitory effect of p-eIF2α, leading to the restoration of global protein synthesis.[4][8] Cryo-electron microscopy has been instrumental in revealing the precise mechanism of how ISRIB staples together two tetrameric subcomplexes of eIF2B.[9][10]

Downstream Cellular Pathways Modulated by ISRIB

By restoring global protein synthesis, ISRIB treatment has profound effects on several downstream cellular processes.

Reversal of Translational Repression and ATF4 Downregulation

A primary consequence of ISRIB treatment is the robust reversal of the translational block induced by eIF2α phosphorylation.[11][12] This has been demonstrated through techniques like ribosome profiling, which provides a genome-wide snapshot of protein translation.[12] Studies have shown that while the ISR selectively enhances the translation of a subset of mRNAs, including ATF4, ISRIB treatment substantially reverses these translational changes.[11]

ISRIB has been shown to reduce the levels of ATF4 protein, a key transcription factor of the ISR, in various models of cellular stress.[7] This effect is a direct consequence of restoring global translation, which alleviates the conditions that favor the preferential translation of ATF4 mRNA. In aged mice, a three-day treatment with ISRIB was sufficient to reduce elevated ATF4 levels for up to 20 days.

Inhibition of Stress Granule Formation

Stress granules (SGs) are dense aggregates of proteins and untranslated mRNAs that form in the cytoplasm during cellular stress.[11] Their formation is tightly linked to the phosphorylation of eIF2α and the subsequent stalling of translation initiation complexes.[11] ISRIB has been shown to be a potent inhibitor of SG formation.[11][12] Furthermore, ISRIB can trigger the rapid disassembly of pre-formed SGs, liberating the sequestered mRNAs back into the actively translating pool.[11][12] This effect is specific to SGs formed as a consequence of eIF2α phosphorylation, as ISRIB does not prevent the formation of SGs induced by other mechanisms, such as the inhibition of the eIF4A helicase.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. FRAXA-Funded Research Explores ISRIB as a Potential Treatment for Fragile X • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 5. alzforum.org [alzforum.org]

- 6. Towards Clinical Trials for ISRIB – Fight Aging! [fightaging.org]

- 7. ALSUntangled #80: ISRIB (Integrated stress response InhiBitor) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maximizing ISRIB Potential Requires Addressing Specificity, Long-term Safety, and Disease-specific Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. newatlas.com [newatlas.com]

- 12. alsuntangled.com [alsuntangled.com]

An In-depth Technical Guide to the Pharmacological Properties of ISRIB (trans-isomer)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Integrated Stress Response (ISR) is a fundamental cellular signaling network activated by a range of pathological and physiological stimuli. While crucial for adaptation and survival, chronic ISR activation is implicated in a variety of disease states, including neurodegenerative disorders, traumatic brain injury, and certain cancers. ISRIB (Integrated Stress Response Inhibitor), specifically its trans-isomer, has emerged as a potent and selective small-molecule modulator of this pathway. By targeting the guanine (B1146940) nucleotide exchange factor eIF2B, ISRIB reverses the translational blockade induced by the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α), a central event in the ISR. This guide provides a comprehensive technical overview of the pharmacological properties of ISRIB, detailing its mechanism of action, summarizing key quantitative in vitro and in vivo data, and outlining experimental protocols for its study.

Mechanism of Action

The ISR is a convergent signaling pathway initiated by four known stress-sensing kinases: PERK, GCN2, PKR, and HRI. These kinases respond to distinct cellular stresses but share the common substrate eIF2α. Phosphorylation of eIF2α at serine 51 converts it from a substrate to a competitive inhibitor of its guanine nucleotide exchange factor (GEF), eIF2B. This inhibition of eIF2B activity leads to a global reduction in protein synthesis, thereby conserving resources and allowing the cell to mount a stress-specific response. However, the translation of a select few mRNAs, such as that of the transcription factor ATF4, is paradoxically enhanced.

ISRIB acts downstream of eIF2α phosphorylation. It binds to a symmetric pocket in the center of the eIF2B decamer, formed at the interface of its β and δ subunits. This binding acts as a "molecular staple," stabilizing the decameric form of eIF2B and promoting its assembly from tetrameric subcomplexes.[1] This stabilization enhances eIF2B's GEF activity, even in the presence of phosphorylated eIF2α, thus restoring global protein synthesis.[2][3] Cryo-electron microscopy studies have revealed that ISRIB and phosphorylated eIF2α bind to distinct sites on eIF2B and exhibit mutually antagonistic binding, suggesting an allosteric mechanism of action.[2]

dot

Caption: ISRIB's mechanism of action within the Integrated Stress Response pathway.

In Vitro Pharmacological Properties

ISRIB is a highly potent molecule with an IC50 of 5 nM for the inhibition of the integrated stress response, as measured by an ATF4-luciferase reporter assay.[4][5] It effectively reverses the effects of eIF2α phosphorylation without affecting the upstream kinases.[4]

| Parameter | Value | Assay System | Reference |

| IC50 | 5 nM | ATF4-luciferase reporter in HEK293T cells | [4][5] |

| EC50 | 5 nM | Reversal of eIF2α phosphorylation effects | [5] |

| Potency Comparison | trans-isomer is 100-fold more potent than cis-isomer | ATF4-luciferase reporter assay | [5] |

In Vivo Pharmacological Properties

Pharmacokinetics

ISRIB exhibits favorable pharmacokinetic properties in mice, including good bioavailability and the ability to cross the blood-brain barrier.[6][7]

| Parameter | Value | Species | Route | Dose | Reference |

| Half-life (t1/2) | 8 hours | Mouse | i.p. | 5 mg/kg | [6][7] |

| Brain Penetration | Readily crosses BBB | Mouse | i.p. | 2.5 mg/kg | [6] |

| Brain Concentration | ~60 nM at 24h post-injection | Mouse | i.p. | 5 mg/kg | [6] |

Efficacy in Preclinical Models

ISRIB has demonstrated remarkable efficacy in various preclinical models, particularly in the context of cognitive enhancement and neuroprotection.

| Model | Effect | Species | Dose | Reference |

| Healthy Mice | Enhanced spatial and fear-associated learning | Mouse | 0.25 mg/kg i.p. | [1] |

| Aged Mice | Reversal of age-related cognitive decline | Mouse | 2.5 mg/kg i.p. daily for 3 days | [7] |

| Traumatic Brain Injury | Reversal of cognitive deficits | Mouse | Not specified | |

| Prion Disease | Neuroprotection without pancreatic toxicity | Mouse | Not specified | |

| Alzheimer's Disease Model | Abrogation of spatial learning and memory deficits | Rat | 0.25 mg/kg i.p. | |

| Postoperative Cognitive Dysfunction | Amelioration of cognitive impairment | Mouse | 7.5 mg/kg (single dose) | [8] |

Toxicology

While comprehensive toxicology studies with LD50 and NOAEL values are not publicly available, multiple studies have reported a lack of overt toxicity in mice at effective doses.[6][9] Human trials are currently underway to evaluate the safety and effectiveness of ISRIB.[2]

Experimental Protocols

ATF4-Luciferase Reporter Assay